molecular formula C11H10O2 B1593580 3-(Hydroxymethyl)naphthalen-2-ol CAS No. 30159-70-7

3-(Hydroxymethyl)naphthalen-2-ol

Cat. No.: B1593580
CAS No.: 30159-70-7
M. Wt: 174.2 g/mol
InChI Key: YMPVDNUOINOUSY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)naphthalen-2-ol is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, featuring a hydroxymethyl group at the third position and a hydroxyl group at the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the photolysis of a mixture of this compound and an enamine. This reaction generates 2,3-naphthoquinone-3-methide, which can be further hydrated to regenerate the starting alcohol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethyl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)naphthalen-2-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

3-(hydroxymethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,12-13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVDNUOINOUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303093
Record name 3-Hydroxy-2-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30159-70-7
Record name 30159-70-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-2-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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